Deoxymutaaspergillic acid

Description

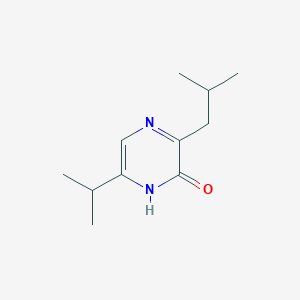

Structure

3D Structure

Properties

CAS No. |

22318-05-4 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-(2-methylpropyl)-6-propan-2-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-7(2)5-9-11(14)13-10(6-12-9)8(3)4/h6-8H,5H2,1-4H3,(H,13,14) |

InChI Key |

VRFLYCYGTDKKKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(NC1=O)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Microbial Isolation

Discovery and Isolation from Marine-Derived Microorganisms

The marine environment, a rich reservoir of unique microbial diversity, has been a focal point for the discovery of novel bioactive compounds. While a vast number of metabolites have been successfully isolated from marine microorganisms, specific details regarding the initial discovery and isolation of deoxymutaaspergillic acid from certain marine actinomycetes and through symbiotic relationships with marine invertebrates are not extensively detailed in the current scientific literature.

Identification in Actinomycetes (e.g., Streptomyces sp. Did-27)

Actinomycetes, particularly the genus Streptomyces, are renowned for their capacity to produce a wide array of secondary metabolites. While numerous bioactive compounds have been isolated from various Streptomyces species, specific documentation detailing the isolation of this compound from Streptomyces sp. Did-27 is not prominently available in the reviewed literature. Further research is required to fully elucidate the metabolic capabilities of this specific marine actinomycete and its potential for producing this compound.

Symbiotic Associations with Marine Invertebrates (e.g., Tunicates)

Marine invertebrates, such as tunicates, often host symbiotic microorganisms that are the true producers of many bioactive compounds attributed to the host. nih.govnih.govresearchgate.net This symbiotic relationship is a critical area of study in marine natural products research. nih.govnih.govresearchgate.net Tunicates, in particular, are known to harbor a diverse community of microbes that contribute to their chemical defense and other ecological functions. nih.govnih.govresearchgate.net However, the direct isolation and characterization of this compound from symbiotic microorganisms associated with tunicates have not been explicitly reported in the available scientific findings.

Detection in Fermented Biological Systems

In contrast to its marine origins, the presence of this compound has been clearly identified and quantified in fermented food products. This underscores the role of specific microbial fermentation processes in the synthesis and upregulation of this bioactive alkaloid.

Upregulation via Lactic Acid Bacteria Fermentation (e.g., Lacticaseibacillus paracasei in red raspberry nectar)

Recent studies have demonstrated a significant increase in the concentration of this compound during the fermentation of red raspberry nectar with the lactic acid bacterium Lacticaseibacillus paracasei. nih.govnih.gov This fermentation process not only enhances the nutritional profile of the nectar but also leads to the substantial upregulation of various bioactive compounds, including this compound. nih.govnih.govresearchgate.net The metabolic activity of Lacticaseibacillus paracasei reshapes the non-volatile composition of the raspberry nectar, resulting in the increased production of this alkaloid. nih.govnih.govresearchgate.net

Metabolomic Characterization of Fermentation Products

Widely targeted metabolomics has been instrumental in characterizing the changes in the chemical profile of red raspberry nectar following fermentation. nih.govnih.gov This analytical approach revealed that out of 261 compounds showing significant differences, 198 were upregulated. nih.govnih.govresearchgate.net this compound was identified as one of the substantially upregulated alkaloids, alongside other bioactive phenolic acids, amino acids, and B vitamins. nih.gov This detailed metabolomic analysis provides a comprehensive view of the biochemical transformations occurring during fermentation and highlights the specific pathways leading to the enhanced synthesis of this compound. nih.govnih.gov

| Compound Category | Change during Fermentation | Specific Compounds Upregulated |

| Alkaloids | Upregulated | This compound, Indole-3-lactic acid |

| Bioactive Phenolic Acids | Upregulated | 3-(4-Hydroxyphenyl)-propionic acid, DL-3-phenyllactic acid |

| Amino Acids | Upregulated | L-phenylalanine, L-glutamine |

| B Vitamins | Upregulated | VB6, VB7, VB3 |

| Flavonoid Glucosides | Downregulated | Pelargonidin-3-O-rutinoside, Delphinidin-3-O-rutinoside-7-O-glucoside, Kaempferol-3-O-glucoside |

Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including deoxymutaaspergillic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), splitting patterns (multiplicity), and integration values, which correspond to the number of protons of each type. For this compound, the spectrum typically shows signals corresponding to the isobutyl and isopropyl groups attached to the pyrazinone core, as well as the proton on the pyrazine (B50134) ring.

The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule. Key signals include those for the carbonyl carbon of the pyrazinone ring, the sp²-hybridized carbons of the ring, and the aliphatic carbons of the isobutyl and isopropyl side chains.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Pyrazinone Ring-H | ~7.5-7.8 | s | 1H | - |

| Isobutyl CH₂ | ~2.5-2.7 | d | 2H | ~45-48 |

| Isobutyl CH | ~2.0-2.2 | m | 1H | ~28-30 |

| Isobutyl CH₃ | ~0.9-1.0 | d | 6H | ~22-24 |

| Isopropyl CH | ~3.0-3.3 | sept | 1H | ~32-35 |

| Isopropyl CH₃ | ~1.2-1.4 | d | 6H | ~21-23 |

| Pyrazinone C=O | - | - | - | ~155-160 |

| Pyrazinone C-N | - | - | - | ~150-155 |

| Pyrazinone C=C | - | - | - | ~125-130 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the this compound structure. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would be observed between the CH₂ and CH protons of the isobutyl group, and between the CH and CH₃ protons of both the isobutyl and isopropyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment confirms which protons are attached to which carbons, for instance, linking the proton signals of the isobutyl and isopropyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the substituent groups to the pyrazinone core. For example, HMBC correlations would be expected from the isobutyl CH₂ protons to the adjacent sp² carbon of the pyrazinone ring, and from the isopropyl CH proton to its neighboring ring carbon, thus confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. researchgate.net For this compound (C₁₁H₁₈N₂O), HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula. nih.gov

The calculated monoisotopic mass of this compound is 194.1419 Da. nih.gov HRMS analysis would yield an experimental mass that is very close to this theoretical value, confirming the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. Common fragmentation pathways for pyrazinone derivatives often involve the loss of the alkyl side chains.

Comparative Analysis with Known Pyrazinone Scaffolds and Synthetic Standards

The structural elucidation of this compound is further solidified by comparing its spectroscopic data with that of known pyrazinone compounds and with synthetically prepared standards. tandfonline.com The pyrazinone core is a common scaffold in a variety of natural products and synthetic compounds. tandfonline.com By comparing the NMR and MS data of this compound with a library of known pyrazinone derivatives, structural similarities and differences can be readily identified.

Ultimately, the unambiguous confirmation of the structure is often achieved through total synthesis. tandfonline.com The synthesis of the proposed structure of this compound and the subsequent comparison of its spectroscopic data (NMR, MS) and chromatographic behavior with that of the natural isolate provides definitive proof of its structure. tandfonline.com If the data from the synthetic sample and the natural product are identical, the proposed structure is confirmed. tandfonline.com

Biosynthetic Pathways and Enzymatic Mechanisms

Nonribosomal Peptide Synthetase (NRPS) Mediated Biogenesis

At the heart of deoxymutaaspergillic acid synthesis lies a large, multi-domain enzymatic complex known as a Nonribosomal Peptide Synthetase (NRPS). These megaenzymes function as molecular assembly lines, sequentially incorporating and modifying precursor molecules to construct complex peptide-based natural products.

The structural backbone of this compound, 3-(2-methylpropyl)-6-propan-2-yl-1H-pyrazin-2-one, strongly indicates that its biosynthesis originates from two primary amino acid building blocks: L-leucine and L-valine . The isobutyl side chain corresponds to leucine (B10760876), while the isopropyl side chain is derived from valine.

The biogenesis is initiated by a dimodular NRPS. Each module is responsible for the recognition, activation, and incorporation of one of the precursor amino acids. The process unfolds as follows:

Adenylation (A) domain: The first domain of each module selects its specific amino acid precursor (L-leucine or L-valine) and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

Thiolation (T) domain: The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the thiolation (or peptidyl carrier protein) domain, forming a covalent thioester bond.

Condensation (C) domain: The C-domain of the second module catalyzes the formation of a peptide bond between the two amino acids tethered to their respective T-domains, resulting in a dipeptide intermediate that remains bound to the NRPS complex.

This assembly-line mechanism ensures the correct sequence and linkage of the amino acid precursors, a hallmark of NRPS-mediated synthesis.

The terminal step in the NRPS assembly line is crucial for the formation of the characteristic pyrazinone ring. This is facilitated by a terminal Reductase (R) domain . The function of this domain is to catalyze the two-electron reduction of the enzyme-bound dipeptide thioester. acs.org This reductive cleavage releases the dipeptide from the NRPS as a reactive dipeptide aldehyde. researchgate.net

Once released, the dipeptide aldehyde undergoes a spontaneous (non-enzymatic) intramolecular cyclization. The nucleophilic α-amino group of one amino acid attacks the aldehyde carbonyl of the other, forming a cyclic imine intermediate. Subsequent oxidation of this intermediate leads to the stable, non-aromatic 2(1H)-pyrazinone core of this compound. researchgate.netnih.gov

Isotopic Labeling Studies for Precursor Incorporation (e.g., ¹³C-Labeled Substrates)

While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, compelling evidence for its precursor origins comes from studies on structurally analogous pyrazinones. For instance, in the biosynthesis of coralinone, a 5-methylated pyrazinone, feeding experiments with isotopically labeled amino acids have confirmed the incorporation of L-leucine and L-isoleucine. acs.org These studies utilize stable isotopes, such as ¹³C or deuterium, to trace the metabolic fate of precursor molecules.

In a typical experiment, the producing microorganism is cultured in a medium supplemented with a ¹³C-labeled precursor, such as [U-¹³C₆]-L-leucine. The resulting this compound is then isolated and analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. An increase in the molecular mass corresponding to the incorporated ¹³C atoms and specific patterns in the ¹³C-NMR spectrum would provide definitive proof of the precursor-product relationship. Such experiments are fundamental in verifying biosynthetic hypotheses derived from structural analysis. nih.gov

Genetic Basis of Biosynthesis: Analysis of Biosynthetic Gene Clusters (BGCs)

The enzymatic machinery for this compound biosynthesis is encoded by a set of contiguous genes known as a Biosynthetic Gene Cluster (BGC). Analysis of fungal and bacterial genomes has revealed that the BGCs for pyrazinones typically contain the gene for the core NRPS enzyme. researchgate.net This NRPS gene is characterized by the presence of coding sequences for the essential domains: Condensation (C), Adenylation (A), Thiolation (T), and a terminal Reductase (R) domain.

In addition to the central NRPS, the BGC may also include genes for tailoring enzymes that could modify the pyrazinone core, as well as transporter proteins and regulatory elements. The identification of a BGC with this specific architecture in a producing organism serves as strong genomic evidence for the potential to synthesize pyrazinones like this compound. For the closely related neoaspergillic acid, the biosynthetic gene cluster has been predicted and confirmed through gene deletion studies. mpg.de

Experimental Approaches for Pathway Elucidation (e.g., Heterologous Expression)

Modern molecular biology techniques are pivotal in confirming the function of putative BGCs. One powerful approach is heterologous expression . This involves cloning the entire BGC from the native producing organism into a well-characterized host strain, such as Aspergillus nidulans or Escherichia coli, that does not naturally produce the compound. If the host strain subsequently produces this compound, it confirms that the cloned BGC is indeed responsible for its biosynthesis.

Furthermore, targeted gene knockout or gene silencing techniques, such as CRISPR-Cas9, can be employed in the native producer. Deleting the NRPS gene or the gene for a specific domain within the BGC and observing the abolishment of this compound production provides direct evidence of that gene's function in the biosynthetic pathway. mpg.de These genetic manipulations are instrumental in dissecting the role of each component of the biosynthetic machinery.

Interconnections with Primary Microbial Metabolism

The biosynthesis of this compound is fundamentally reliant on the primary metabolism of the producing organism to supply the necessary building blocks and energy. The precursor amino acids, L-leucine and L-valine, are themselves products of multi-step biosynthetic pathways that originate from central metabolic intermediates.

The biosynthesis of both leucine and valine begins with pyruvate (B1213749), a key product of glycolysis. rsc.org The pathways for these branched-chain amino acids are interconnected:

Valine Biosynthesis: Two molecules of pyruvate are condensed to form α-acetolactate. Through a series of enzymatic reactions involving a reductoisomerase and a dehydratase, this is converted to α-ketoisovalerate. Transamination of α-ketoisovalerate yields L-valine.

Leucine Biosynthesis: The pathway to leucine branches off from the valine pathway at α-ketoisovalerate. This intermediate is condensed with acetyl-CoA and undergoes a series of isomerization and oxidative decarboxylation steps to form α-ketoisocaproate, which is then transaminated to produce L-leucine. nih.govnih.gov

This intricate connection demonstrates that the production of this compound is tightly linked to the central carbon metabolism of the cell, requiring a sufficient flux through glycolysis and the pathways for branched-chain amino acid synthesis.

| Precursor Amino Acid | Primary Metabolic Origin | Key Intermediate(s) |

| L-Valine | Glycolysis | Pyruvate, α-Ketoisovalerate |

| L-Leucine | Glycolysis | Pyruvate, Acetyl-CoA, α-Ketoisovalerate |

Chemical Synthesis and Analogue Development

Biomimetic Synthetic Routes to the Pyrazinone Core

The central structural motif of deoxymutaaspergillic acid is the 2,5-disubstituted pyrazinone ring. Biomimetic synthesis aims to replicate the plausible biosynthetic pathways in the laboratory. A key proposed route involves the dimerization of α-amino aldehydes derived from common amino acids. nih.govnih.gov This approach is valued for its efficiency and for providing access to a wide range of pyrazine (B50134) natural products from readily available starting materials. nih.govmdpi.com

A prominent biomimetic strategy for constructing the 2,5-disubstituted pyrazine core is the dimerization of α-amino aldehydes. nih.gov These aldehyde intermediates are typically unstable and are generated in situ from more stable precursors, such as N-protected amino acids. nih.govnih.gov For instance, the hydrogenolysis of N-Cbz-protected amino acids can yield the corresponding α-amino aldehyde. nih.gov

The proposed mechanism involves the initial self-condensation of two molecules of the α-amino aldehyde to form a dihydropyrazine (B8608421) intermediate. nih.gov This intermediate then undergoes spontaneous oxidation under aerobic conditions to yield the stable, aromatic pyrazine ring. nih.gov This synthetic methodology supports the viability of an alternative biosynthetic pathway to the classical cyclization of two α-amino acid molecules to form a diketopiperazine intermediate. nih.gov By starting with different amino acids, such as leucine (B10760876) or valine, this method allows for the synthesis of various symmetrically substituted pyrazines, which are the core structures of compounds like this compound.

To improve efficiency and yield, one-pot methodologies have been developed for the construction of the pyrazinone ring. nih.gov These procedures combine several reaction steps—such as deprotection, dimerization, and oxidation—into a single operational sequence without the need for isolating intermediates. nih.govmdpi.com The success of these one-pot syntheses often depends on the careful selection of reaction conditions, particularly the solvent system, which must facilitate each step of the cascade. nih.govnih.gov For example, a solvent mixture of ethyl acetate, ethanol, and aqueous acetic acid has been shown to effectively facilitate the hydrogenolysis of a Cbz-protected precursor, the subsequent dimerization of the generated α-amino aldehyde, and the final oxidation to the pyrazine product, providing respectable yields in a single operation. nih.gov

Dehydrogenative coupling of β-amino alcohols catalyzed by metal complexes represents another effective one-pot route, forming 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts. This method involves the initial dehydrogenation of the amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent dehydrogenation to form the aromatic pyrazine ring.

Below is a table summarizing the effect of different solvents on the one-pot synthesis of 2,5-diisopropylpyrazine (B1313309) from Cbz-valinal.

| Entry | Solvent | Additive | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ethyl Acetate | None | Trace | nih.gov |

| 2 | Dichloromethane | None | 0 | nih.gov |

| 3 | Methanol | None | 0 | nih.gov |

| 4 | Dioxane | Acetic Acid | Trace | nih.gov |

| 5 | Ethyl Acetate / Ethanol | Acetic Acid | 35 | nih.gov |

| 6 | Ethyl Acetate / Ethanol (2:2:1) | Aqueous Acetic Acid | 51 | nih.gov |

Chemo-enzymatic Approaches to this compound and Derivatives

Chemo-enzymatic synthesis integrates the high selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules. nih.gov This approach is particularly useful for generating chiral precursors and performing specific modifications under mild conditions. nih.gov

For the synthesis of pyrazinone cores, a key chemo-enzymatic strategy involves the use of transaminases (ATAs). nih.gov In this method, an α-diketone precursor is subjected to amination catalyzed by an ω-transaminase, which selectively converts one of the ketone groups into an amine, generating an α-amino ketone. nih.gov This enzymatic step is crucial as it proceeds with high regioselectivity. The resulting α-amino ketone, generated in situ, then undergoes spontaneous oxidative dimerization to form the symmetrically substituted pyrazine ring. nih.gov This biocatalytic methodology provides an environmentally benign route to pyrazines, avoiding the harsh conditions often associated with traditional chemical methods. researchgate.net

Design and Synthesis of Structurally Related Pyrazinone Analogues

The development of analogues of this compound is driven by the need to explore and optimize its biological activity. The synthetic routes described previously are readily adaptable for creating a diverse library of structurally related pyrazinone compounds.

The design of these analogues typically involves modifying the substituents at the C-2 and C-5 positions of the pyrazine ring. By employing the biomimetic dimerization route, a wide array of amino acids can be used as starting materials, leading to pyrazinones with different alkyl or aryl side chains. nih.gov For example, using leucine, valine, or phenylalanine as precursors would yield analogues with isobutyl, isopropyl, or benzyl (B1604629) groups, respectively.

Further structural diversity can be introduced by modifying the pyrazinone ring itself or the side chains through subsequent chemical reactions. These modifications are guided by computational modeling and an understanding of the target's active site to enhance binding affinity and efficacy. nih.gov

Structure-Activity Relationship (SAR) Investigations of Synthetic and Natural Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For pyrazinone-containing molecules like this compound, SAR investigations focus on identifying the key pharmacophoric features required for their therapeutic effects.

Studies on pyrazinoic acid (POA), a closely related and biologically active pyrazine derivative, provide significant insights into the SAR of this class of compounds. nih.gov Research has shown that modifications at various positions on the pyrazine ring can dramatically alter potency. For example, the introduction of alkylamino groups at the C-3 and C-5 positions of POA was found to increase its antimycobacterial activity by up to 10-fold compared to the parent compound. nih.gov In contrast, modifications to the carboxylic acid group, such as converting it to an ester or amide, or replacing it with bioisosteres, generally did not lead to improved activity. nih.gov

These findings suggest that the pyrazine ring itself and the nature of its substituents are critical determinants of biological function. The SAR data below, derived from studies on POA analogues against Mycobacterium tuberculosis, illustrates these principles.

| Compound | Modification | Relative Potency vs. POA | Reference |

|---|---|---|---|

| Pyrazinoic Acid (POA) | Parent Compound | 1x | nih.gov |

| POA Analogue 1 | 3-alkylamino substitution | ~5-10x | nih.gov |

| POA Analogue 2 | 5-alkylamino substitution | ~5-10x | nih.gov |

| POA Analogue 3 | Carboxylic acid ester | <1x | nih.gov |

| POA Analogue 4 | Ring N replaced with C | <1x | nih.gov |

These SAR studies guide the rational design of new, more potent analogues of this compound by highlighting which structural modifications are likely to enhance therapeutic activity. nih.gov

Biological Activities and Molecular Mechanisms of Action

In Vitro Cellular Response Studies

In vitro studies are fundamental to characterizing the biological effects of novel compounds. For the pyrazinone alkaloid family, these studies have primarily focused on antimicrobial and cytotoxic activities. The cellular response to these compounds often involves inhibition of growth and induction of cell death, which can vary depending on the cell type and the specific analog being tested.

Evaluation against Cancer Cell Lines for Mechanistic Insights (e.g., HCT-116, HepG2, MCF-7)

The cytotoxic effects of NAA were found to be significant, with IC50 values indicating its potential as an antiproliferative agent. researchgate.net The evaluation of crude extracts from Aspergillus flavipes containing various alkaloids has also shown cytotoxic activity against a broad spectrum of 20 human tumor cell lines, including HCT-116, HepG2, and MCF7. nih.govfrontiersin.org Similarly, extracts from Aspergillus niger have demonstrated selective and potent cytotoxicity against HepG2 and MCF-7 cells, among others. researcher.life These findings suggest that pyrazinone alkaloids as a class are biologically active against cancer cells, though the precise efficacy of Deoxymutaaspergillic acid remains to be determined.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|---|

| Neoaspergillic acid | SPC-A-1 | Lung Adenocarcinoma | 7.99 |

| Neoaspergillic acid | BEL-7402 | Hepatocellular Carcinoma | 15.72 |

| Neoaspergillic acid | SGC-7901 | Gastric Adenocarcinoma | 24.90 |

| Neoaspergillic acid | K562 | Chronic Myelogenous Leukemia | 10.55 |

Analysis of Dose-Dependent Cellular Effects in Academic Contexts

The principle of dose-dependency is a cornerstone of toxicology and pharmacology, and it holds true for fungal alkaloids. Studies on various alkaloids, including those from the Aspergillus genus, consistently show that their biological effects, such as cytotoxicity, are dependent on the concentration of the compound. researchgate.netmdpi.com For example, research on pyrrolizidine alkaloids demonstrates that these compounds induce cytotoxicity and apoptosis in a dose-dependent manner in liver cell lines like HepG2. researchgate.netmdpi.com

This dose-dependent effect is characterized by an increasing level of cell death or inhibition of proliferation as the concentration of the alkaloid increases. At lower concentrations, a compound may have minimal effect, while at higher concentrations, it can lead to significant cell death. mdpi.com This relationship is crucial for determining the potency of a compound, typically expressed as an IC50 value, which is the concentration required to inhibit 50% of the biological process. Although specific dose-response curves for this compound are not available, it is scientifically reasonable to expect that its cellular effects would also follow a dose-dependent pattern.

Identification of Cellular and Molecular Targets

The primary mechanism of action for aspergillic acid and its analogs, which are hydroxamic acids, is believed to be their ability to chelate metal ions. wikipedia.org The hydroxamic acid functional group (R-CO-N(OH)-R') is a powerful bidentate chelator for various metal ions that are essential for physiological processes.

The toxicity of aspergillic acid is primarily controlled by this hydroxamic acid functionality. wikipedia.org It is proposed that the chelation of physiologically crucial ions, such as calcium, is the likely mechanism of its toxic action. wikipedia.org Metal ions are vital cofactors for numerous enzymes and proteins involved in cellular processes like DNA replication, cell signaling, and metabolism. By sequestering these ions, pyrazinone alkaloids can disrupt these essential pathways, leading to cellular dysfunction and death. This mechanism suggests that the molecular targets are not a single specific protein but rather a range of metalloenzymes and proteins whose functions are dependent on metal cofactors.

Elucidation of Intracellular Signaling Pathway Modulation

The specific intracellular signaling pathways modulated by this compound have not yet been elucidated in scientific literature. However, the broader class of alkaloids is known to interfere with various signaling cascades. For instance, some alkaloids have been shown to induce apoptosis in cancer cells through the modulation of pathways involving caspases. nih.gov Other natural compounds are known to affect major signaling pathways that regulate cell proliferation, survival, and death, such as the MAPK and PI3K/Akt pathways.

Given that the proposed mechanism for aspergillic acid analogs involves the chelation of metal ions, it is plausible that they could indirectly affect signaling pathways that are regulated by metalloproteins. Many kinases and transcription factors, which are key components of signaling pathways, require metal ions for their activity. Disruption of metal ion homeostasis could therefore lead to a downstream modulation of these pathways. However, without direct experimental evidence, the specific pathways affected by this compound remain a subject for future investigation.

Comparative Analysis of Mechanistic Profiles among Pyrazinone Alkaloids

The biological activity of pyrazinone alkaloids can vary based on their specific chemical structures. The toxicity of aspergillic acid and its analogs is largely dictated by the hydroxamic acid functionality, with minor influence from the side chain substituents at the 3 and 6 positions of the pyrazinone ring. wikipedia.org

Comparative studies have noted differences in the potency of various analogs. For example, aspergillic acid has been shown to have more potent inhibitory activity against certain bacteria and fungi compared to neohydroxyaspergillic acid and hydroxyaspergillic acid. researchgate.net This suggests that even subtle structural modifications, such as hydroxylation, can influence the biological activity profile.

This compound is the reduced form of mutaaspgillic acid, lacking the N-hydroxy group of the cyclic hydroxamic acid. wikipedia.org This structural difference is significant, as the hydroxamic acid moiety is considered key to the toxicity of aspergillic acid through metal chelation. wikipedia.org Therefore, this compound, which is a 2-hydroxypyrazine, would be expected to have a different mechanistic profile and potentially lower toxicity compared to its N-hydroxylated counterparts like aspergillic acid or neoaspergillic acid. wikipedia.org The reduction of the hydroxamic acid to a neutral deoxy form fundamentally alters the molecule's ability to chelate metals, which would likely result in a different spectrum of biological activity. wikipedia.org

Ecological Roles and Biotechnological Potential

Role in Microbial Chemical Ecology and Interspecies Interactions

Deoxymutaaspergillic acid has been identified as a secondary metabolite in diverse microbial communities, suggesting its participation in complex ecological interactions. It has been isolated from myxobacteria, such as Corallococcus exiguus, and from actinomycetes, like Streptomyces sp., the latter being associated with marine ascidians of the genus Didemnum. nih.govnih.gov

In the context of myxobacteria, pyrazinones are often employed as signaling molecules rather than as direct chemical weapons. nih.gov These compounds can regulate various physiological processes within the microbial community. Research on related pyrazinones in myxobacteria has shown they can act as morphogens, modulating cellular aggregation by enhancing the secretion of the extracellular matrix (ECM), which acts as a molecular glue for cells. nih.gov This function is crucial for processes like biofilm formation and fruiting body development in myxobacteria. nih.gov

In marine environments, the production of this compound by Streptomyces species associated with ascidians points to a role in symbiotic relationships. nih.gov Secondary metabolites produced by symbiotic actinomycetes are thought to serve as chemical defenses, protecting the host organism from predators or microbial infections. nih.gov The presence of this compound in this context suggests it is part of the chemical arsenal (B13267) that maintains the health and stability of the host-microbe micro-ecological environment. nih.gov

Defense Mechanisms and Secondary Metabolite Function in Producing Organisms

As a secondary metabolite, this compound serves specific functions for the organisms that produce it, contributing to their survival and competitive fitness.

In marine symbiotic associations, the primary function appears to be defensive. nih.gov Actinomycetes associated with marine invertebrates produce a wide array of bioactive compounds, and these metabolites are believed to be a form of chemical defense for the host, deterring predation and preventing microbial fouling or infections. nih.gov this compound is among the compounds isolated from a Streptomyces species living with a marine ascidian, where it is presumed to contribute to this protective function. nih.gov

For the producing microorganism itself, such as myxobacteria, pyrazinones like this compound are not typically potent antibiotics. nih.gov Instead, their function is more regulatory. For example, the pyrazinone coralinone, produced by Corallococcus exiguus, induces cellular aggregation. nih.gov The producing organism also possesses a self-resistance mechanism, a gene that encodes a protease capable of degrading extracellular proteins to counteract the aggregation effect, allowing for dynamic control over their social behavior. nih.gov This indicates a sophisticated system of self-regulation where the secondary metabolite modulates the organism's physical state (e.g., individual cells vs. aggregated community). nih.gov While this compound itself showed low cytotoxicity in tests against some human cancer cell lines, its ecological role as a signaling molecule or defense compound remains significant.

| Producing Organism | Ecological Niche | Postulated Function | Source |

|---|---|---|---|

| Streptomyces sp. Did-27 | Associated with marine ascidian Didemnum sp. | Chemical defense for the host organism. | nih.gov |

| Corallococcus exiguus SDU70 | Soil (Myxobacterium) | Signaling molecule, modulation of cellular aggregation. | nih.gov |

| Aspergillus sp. | Fungus | Metabolite production. | nih.gov |

Potential as a Bioprobe for Cellular Studies

Currently, there is no specific information in the scientific literature detailing the use or development of this compound as a bioprobe for cellular studies. However, the broader class of pyrazinone natural products is known for a wide range of biological activities, including quorum sensing and the inhibition of kinases and proteases. nih.gov These molecules are known to engage with various cellular components such as receptors, proteins, and RNA. nih.gov This inherent bioactivity suggests that pyrazinone scaffolds could theoretically be adapted for use as bioprobes to investigate specific cellular pathways, but such applications for this compound have not been reported.

Strategies for Enhanced Production through Fermentation Optimization

Recent research has highlighted fermentation with specific strains of lactic acid bacteria as a highly effective strategy for increasing the yield of this compound. Widely-targeted metabolomics studies on the fermentation of various fruit substrates, such as red raspberry nectar and red-fleshed pitaya juice, have shown that this compound is among the secondary metabolites that are substantially upregulated.

The key to this enhanced production is the metabolic activity of the fermenting microorganism. Strains like Lacticaseibacillus paracasei have been shown to significantly reshape the non-volatile composition of the substrate. Analysis of metabolic pathways during this process reveals that the biosynthesis of secondary metabolites is a significantly enriched pathway, leading to the accumulation of alkaloids, including this compound. This bioconversion process not only creates new compounds but also enhances the concentration of pre-existing ones.

The general methodology involves inoculating a fruit-based medium with a specific bacterial culture and incubating it under controlled anaerobic conditions for a set period, typically around 48 hours at 37 °C. These findings present a viable and sustainable biotechnological approach for the large-scale production of this compound.

| Substrate | Fermenting Microorganism | Key Finding | Source |

|---|---|---|---|

| Red Raspberry Nectar | Lacticaseibacillus paracasei | This compound was among the alkaloids that were substantially upregulated. | |

| Red-Fleshed Pitaya Juice | Lacticaseibacillus paracasei | Bioactive phytochemicals, including alkaloids, were significantly increased. | |

| Barley Extract | Lactobacillus plantarum dy-1 | Fermentation released bioactive molecules and led to the accumulation of various metabolites. |

Future Research Trajectories

Discovery and Characterization of Novel Deoxymutaaspergillic Acid Derivatives

The discovery of novel bioactive compounds is a cornerstone of natural product research. While this compound is a known entity, the broader family of related pyrazinones continues to expand through the exploration of diverse microbial sources and synthetic chemistry. Future research will likely focus on a multi-pronged approach to discover and characterize new derivatives.

Naturally Occurring Analogues: Microorganisms, particularly fungi like Aspergillus and bacteria such as Streptomyces, harbor a vast and often untapped reservoir of biosynthetic potential. nih.gov Variations in the amino acid precursors used by the biosynthetic machinery can lead to a diversity of naturally produced pyrazinone analogues. For instance, the well-studied compound aspergillic acid and its precursor deoxyaspergillic acid are biosynthesized from leucine (B10760876) and isoleucine. nih.gov In contrast, the related compounds neoaspergillic acid and its precursor flavacol (B1615448) are derived from two leucine residues. nih.gov Systematic screening of fungal and bacterial strains, especially those from unique ecological niches, is expected to yield novel pyrazinones with different alkyl substitutions on the pyrazinone core, each potentially possessing unique biological activities.

Synthetic and Semi-Synthetic Derivatives: Chemical synthesis provides a powerful route to generate analogues that may not be accessible through natural pathways. The core pyrazinone scaffold of this compound is amenable to chemical modification, allowing for the systematic alteration of its side chains to probe structure-activity relationships (SAR). nih.govmdpi.commdpi.com Early research into aspergillic acid demonstrated that chemical reduction of derivatives like hydroxyaspergillic acid could yield compounds such as racemic deoxyaspergillic acid. researchgate.net More advanced synthetic strategies can be employed to create libraries of derivatives with varied physicochemical properties. One study reported the toxicity testing of a synthetic analogue, 3-(2-(methylthio)-ethyl)-6-sec-butyl-1-hydroxy-2(1H) pyrazinone, demonstrating the feasibility of producing novel pyrazinones for biological evaluation. canada.ca Future efforts will likely involve the synthesis of a wider array of derivatives to optimize potency, selectivity, and metabolic stability for various biological targets.

| Compound Name | Origin/Type | Amino Acid Precursors | Key Structural Feature |

|---|---|---|---|

| Deoxyaspergillic acid | Natural | Leucine & Isoleucine | sec-Butyl and isobutyl side chains |

| Flavacol | Natural | Leucine & Leucine | Two isobutyl side chains |

| Neoaspergillic acid | Natural | Leucine & Leucine | Hydroxylated pyrazinone derived from flavacol |

| Hydroxyaspergillic acid | Natural | Leucine & Isoleucine | Hydroxylated pyrazinone derived from deoxyaspergillic acid |

| 3-(2-(methylthio)-ethyl)-6-sec-butyl-1-hydroxy-2(1H) pyrazinone | Synthetic | N/A | Novel methylthioethyl side chain |

In-Depth Elucidation of Cryptic Biosynthetic Pathways and Enzymes

Genome sequencing has revealed that fungi possess a multitude of secondary metabolite biosynthetic gene clusters (BGCs) that remain silent under standard laboratory conditions. These "cryptic" pathways represent a significant source for discovering new molecules. A key area of future research is the elucidation of the specific BGCs responsible for producing this compound and its derivatives and understanding the enzymes that govern their assembly.

The biosynthetic pathway for the closely related compound aspergillic acid in Aspergillus flavus has been successfully identified and serves as a valuable model. nih.gov This pathway is encoded by the asa gene cluster (Cluster 11), which contains genes for all the necessary enzymatic machinery. nih.gov

Key Enzymes and Biosynthetic Steps:

NRPS-like Enzyme: The core of the pathway is a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC. This enzyme is responsible for selecting and activating the precursor amino acids (e.g., leucine and isoleucine) and condensing them. nih.govnih.gov

Pyrazinone Formation: The NRPS-like enzyme catalyzes the formation of the core pyrazinone ring, resulting in the "deoxy" form of the molecule, such as deoxyaspergillic acid. nih.govnih.gov

Decorating Enzymes: The asa cluster also contains genes for several "decorating" enzymes that modify the pyrazinone core. A crucial enzyme is a P450 oxidoreductase (encoded by asaD), which hydroxylates the pyrazinone ring to produce the final hydroxamic acid, aspergillic acid. nih.gov Deletion of this gene leads to the accumulation of the deoxyaspergillic acid precursor. nih.gov Other enzymes, such as desaturases or hydroxylases, can further modify the side chains. nih.gov

Future work will involve heterologous expression of putative BGCs from various fungi in well-characterized host organisms to activate these silent pathways and identify their products. Techniques like CRISPR-Cas9-mediated gene knockout, as demonstrated in the study of neoaspergillic acid biosynthesis in Aspergillus melleus, will be instrumental in confirming the function of each gene within a cluster. nih.govacs.org Furthermore, comparing the enzymatic machinery across different species, such as the distinct hybrid NRPS/PKS systems found in myxobacteria, will provide deeper insights into the evolutionary diversity of pyrazinone biosynthesis. nih.gov

| Gene | Enzyme Type | Proposed Function in Biosynthesis |

|---|---|---|

| asaC | NRPS-like | Selects, activates, and condenses precursor amino acids to form the pyrazinone core (e.g., deoxyaspergillic acid). nih.govnih.gov |

| asaD | P450 oxidoreductase | Performs N-oxidation of the pyrazinone ring to create the final hydroxamic acid (e.g., aspergillic acid). nih.gov |

| - | Desaturase/Hydroxylase | Catalyzes further modifications, such as the formation of hydroxyaspergillic acid. nih.gov |

| - | Transporter | Exports the final product from the cell. nih.gov |

| - | Transcription Factor | Regulates the expression of other genes within the cluster. nih.gov |

Advanced Mechanistic Studies on Specific Biological Activities

While pyrazinones are known to possess antimicrobial properties, the precise molecular mechanisms underlying these activities are often not fully understood. Future research must move beyond simple activity screening to detailed mechanistic studies to identify the specific molecular targets of this compound and its analogues.

Antimicrobial Mechanism: The antibacterial activity of aspergillic acid and related hydroxamic acids is primarily attributed to their ability to chelate metal ions. wikipedia.org The hydroxamic acid moiety is a powerful binder of ferric iron (Fe³⁺). nih.gov This iron-chelating ability, or siderophore activity, allows the molecule to sequester this essential nutrient from the environment, effectively starving competing microbes. In A. flavus, this iron-binding capacity is also linked to virulence and the production of other mycotoxins. nih.gov While this compound lacks the hydroxamic acid group, its pyrazinone core may still interact with other essential metal ions or cellular components, a hypothesis that requires experimental validation.

Quorum Sensing Modulation: A highly promising area of investigation is the role of pyrazinones as signaling molecules in quorum sensing (QS), the process of cell-to-cell communication that bacteria use to coordinate group behaviors like biofilm formation and virulence factor expression. nih.govnih.gov Pyrazinones have been identified as key signaling molecules that can either activate or inhibit QS pathways by interacting with transcriptional regulator proteins. nih.gov For example, some pyrazinones can bind to LuxR-type receptors, either mimicking or blocking the binding of the natural acyl-homoserine lactone (AHL) autoinducers. nih.govnih.gov Studies on other natural products like gallic acid have shown they can interfere with QS by downregulating the synthesis of AHLs and altering bacterial membrane permeability. mdpi.com Future mechanistic studies should focus on whether this compound can bind to specific QS receptors, inhibit signal synthase enzymes, or disrupt the integrity of bacterial membranes.

Development of this compound and Analogues as Chemical Biology Tools

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in complex biological systems. nih.gov Given their defined biological activities, this compound and its analogues are excellent candidates for development into such tools, particularly for interrogating bacterial communication.

The natural role of pyrazinones as modulators of quorum sensing makes them ideal starting points for designing chemical probes. nih.gov Research is already active in developing small molecules that can inhibit QS pathways to combat bacterial virulence. nih.govmdpi.commdpi.com By creating derivatives of this compound, it may be possible to develop highly potent and selective modulators of specific QS receptors.

Strategies for Development:

Synthesis of Tagged Analogues: A common strategy is to synthesize derivatives that incorporate a "tag" for visualization (like a fluorophore) or for target identification (like a photo-affinity label or a biotin (B1667282) tag for pulldown experiments). rsc.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the side chains of the this compound scaffold, researchers can identify the key structural features required for interaction with a specific biological target. This information can be used to design more selective and potent probes.

Application in Research: Once developed, these probes could be used to identify new components of QS pathways, study the dynamics of biofilm formation, and screen for new anti-virulence drugs. For instance, a fluorescently labeled this compound analogue could be used to visualize the localization of its target protein within a bacterial cell.

While the direct use of this compound as a chemical probe has not yet been reported, its structural backbone and inherent biological activity make it a highly promising scaffold for the future development of sophisticated tools to unravel the complexities of microbial biology.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural identity of deoxymutaaspergillic acid, and how can spectral discrepancies be resolved?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the molecular formula (C11H18N2O2) and melting point (133–134.5°C) reported in literature should align with experimental data . Discrepancies in spectral peaks (e.g., unexpected splitting in <sup>1</sup>H-NMR) may arise from impurities or tautomeric forms. To resolve these, repeat purification steps (e.g., column chromatography) or employ computational modeling (DFT calculations) to predict spectral patterns .

Q. How should researchers design experiments to isolate this compound from Aspergillus sojae cultures?

- Methodological Answer : Optimize extraction protocols using solvent systems (e.g., ethyl acetate for non-polar metabolites) and monitor growth conditions (e.g., pH, temperature) to enhance yield. Include controls such as sterile media extracts to rule out contamination. Fractionate crude extracts via flash chromatography and validate purity using thin-layer chromatography (TLC) with multiple solvent systems .

Q. What are the minimum spectroscopic and chromatographic benchmarks required to validate the purity of this compound?

- Methodological Answer : Purity is confirmed by a single spot in TLC (Rf consistency across ≥3 solvent systems), a sharp melting point range (±1°C), and homogeneity in HPLC (≥95% peak area at λmax 232–326 nm). Cross-validate with <sup>13</sup>C-NMR to ensure no extraneous carbon signals .

Q. How can researchers address inconsistencies in reported biological activity data (e.g., LD50 values) for this compound?

- Methodological Answer : Variability in bioassay results (e.g., LD50 of 62.5 mg/kg in mice) may stem from differences in animal models, administration routes, or compound purity. Replicate experiments using standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., known cytotoxic agents). Perform dose-response curves with ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the tautomerism of this compound?

- Methodological Answer : When DFT-predicted tautomeric equilibria conflict with experimental NMR data, conduct variable-temperature NMR studies to observe dynamic interconversion. Supplement with <sup>15</sup>N isotopic labeling to track nitrogen environments. Compare experimental IR spectra with computed vibrational modes to identify dominant tautomers .

Q. How can researchers optimize synthetic routes for this compound analogues while minimizing side products?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates (e.g., pyrazinone core). Use protecting groups (e.g., Boc for amines) during functionalization. Monitor reaction progress via LC-MS and optimize catalyst systems (e.g., Pd/C for hydrogenation). Apply green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency .

Q. What advanced statistical methods are suitable for analyzing dose-dependent bioactivity data of this compound in complex biological systems?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. For multi-parametric data (e.g., cytokine profiles), apply multivariate analysis (PCA or PLS-DA) to identify correlated biomarkers. Validate robustness via bootstrapping or cross-validation .

Q. How should researchers address gaps in the literature regarding the ecological role of this compound in Aspergillus sojae?

- Methodological Answer : Design co-culture experiments to study interspecies interactions (e.g., antifungal activity against competing fungi). Use omics approaches (transcriptomics/metabolomics) to correlate this compound production with stress-response pathways. Compare gene clusters in A. sojae strains with varying metabolite outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.